molecular formula C31H19Br B15093456 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- CAS No. 1450933-21-7

9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-

Cat. No.: B15093456
CAS No.: 1450933-21-7
M. Wt: 471.4 g/mol
InChI Key: CPFIPCXOTQUCMM-UHFFFAOYSA-N
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Description

9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl-: is a polycyclic aromatic hydrocarbon with a spiro conjugation effect. This compound is characterized by its rigid planar structure and high fluorescence quantum yield. It is commonly used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other optoelectronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- typically involves the reaction of 9-fluorenone with 2,2’-dibromobiphenyl. The reaction is carried out in a dry tetrahydrofuran (THF) solution under an argon atmosphere. The mixture is cooled to -78°C, and a solution of n-butyllithium (n-BuLi) in THF is added slowly. The resulting mixture is stirred at -78°C for an hour before adding a solution of 4-bromo-9H-fluoren-9-one in dry THF. The mixture is then allowed to warm to room temperature overnight .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using recrystallization techniques to obtain a white to almost white crystalline powder .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The 4’-bromo group in the compound makes it highly reactive and suitable for various substitution reactions. Common reagents used in these reactions include organolithium reagents and Grignard reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: n-Butyllithium (n-BuLi) in THF, Grignard reagents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs).
  • Employed in the development of organic solar cells and organic nonlinear materials.

Biology and Medicine:

  • Potential applications in fluorescent probes for biological imaging.

Industry:

Mechanism of Action

The spiro conjugation effect of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- ensures that the molecules remain coplanar, averaging the electron cloud and controlling the effective conjugation length. This unique structure contributes to its high fluorescence quantum yield and reactivity, making it suitable for various applications in optoelectronic materials .

Comparison with Similar Compounds

  • 9,9’-Spirobi[9H-fluorene]
  • 4-bromo-9H-fluoren-9-one
  • 2,2’-dibromobiphenyl

Uniqueness: Compared to other similar compounds, 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- has a higher reactivity due to the presence of the 4’-bromo group. This makes it extremely easy to modify and suitable for a wide range of applications in optoelectronic materials .

Properties

CAS No.

1450933-21-7

Molecular Formula

C31H19Br

Molecular Weight

471.4 g/mol

IUPAC Name

4-bromo-2'-phenyl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C31H19Br/c32-29-16-8-15-27-30(29)24-12-5-7-14-26(24)31(27)25-13-6-4-11-22(25)23-18-17-21(19-28(23)31)20-9-2-1-3-10-20/h1-19H

InChI Key

CPFIPCXOTQUCMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=C(C7=CC=CC=C57)C(=CC=C6)Br

Origin of Product

United States

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